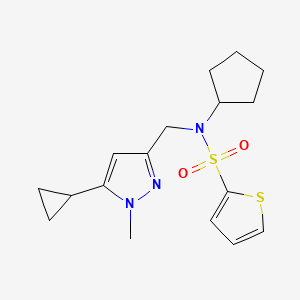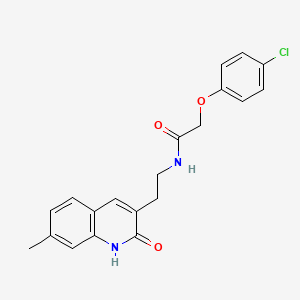![molecular formula C12H11F3N2O2 B2407356 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one CAS No. 1147288-79-6](/img/structure/B2407356.png)
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as TFPB, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for TFPB is 4-[2-(trifluoromethyl)benzoyl]-2-piperazinone . The InChI code is 1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) .Physical And Chemical Properties Analysis
TFPB is a solid substance . It has a molecular weight of 272.23 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antimicrobial and Antioxidant Activities : 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one derivatives have been studied for their antimicrobial and antioxidant properties. One study synthesized a series of derivatives and tested them for in vitro antibacterial, antifungal, and antioxidant activities, finding significant antimicrobial activity against various pathogenic strains and moderate antioxidant activity in some compounds (Mallesha & Mohana, 2011).
Structural Analysis and Chemical Behavior
- Crystal Structure Analysis : Research has been conducted on the crystal structure of compounds containing this compound. These studies provide insights into the molecular conformations and stability of the compounds, which is critical for understanding their interactions and potential applications (Petrus et al., 2012).
Mechanistic Studies and Synthetic Pathways
- Synthetic Pathways and Mechanisms : Investigations into the synthetic pathways of this compound derivatives have been conducted, revealing the influence of the trifluoromethyl group on reaction paths and mechanisms. Such studies are crucial for developing efficient synthetic methods for these compounds (Rulev et al., 2013).
Therapeutic Applications and Research
- Anticancer Activity : Research has indicated potential anticancer applications for this compound derivatives. Studies have shown that these compounds can exhibit significant growth inhibitory activity on various cancer cell lines, highlighting their potential as therapeutic agents (Yarim et al., 2012).
Pharmaceutical Development
- Drug Design and Radiosynthesis : The compound has been involved in the design and synthesis of radiotracers for positron emission tomography (PET) imaging, underscoring its utility in pharmaceutical research and development (Silvers et al., 2016).
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVYBILMPXMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)


![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)
![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)
![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)
![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)
![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)
